Ethyl 1-methyl-1H-indole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

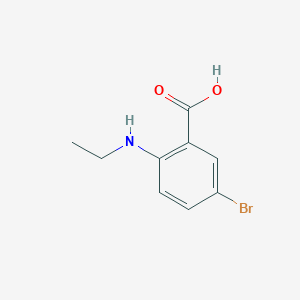

Ethyl 1-methyl-1H-indole-4-carboxylate is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products that play a main role in cell biology .

Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-1H-indole-4-carboxylate consists of 14 heavy atoms and 9 aromatic heavy atoms . The InChI key for this compound is ZIUDZKABRXGZFO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 1-methyl-1H-indole-4-carboxylate has a molecular weight of 189.21 . It has a high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.0, indicating its lipophilicity . Its water solubility is 0.36 mg/ml .Aplicaciones Científicas De Investigación

Anticancer Properties

Indole derivatives have attracted attention due to their potential as anticancer agents. Ethyl 1-methyl-1H-indole-4-carboxylate may exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, or inhibiting specific enzymes involved in tumor growth .

Antimicrobial Activity

Indole compounds possess antimicrobial properties. Ethyl 1-methyl-1H-indole-4-carboxylate could be explored as a potential antimicrobial agent against bacteria, fungi, and other pathogens. Its mechanism of action may involve disrupting microbial membranes or interfering with essential cellular processes .

Neuroprotective Effects

Indoles are known to interact with neurotransmitter receptors and modulate neuronal activity. Ethyl 1-methyl-1H-indole-4-carboxylate might have neuroprotective properties, potentially mitigating neurodegenerative diseases or promoting neural repair .

Anti-inflammatory Activity

Indole derivatives often exhibit anti-inflammatory effects. Ethyl 1-methyl-1H-indole-4-carboxylate could be investigated for its ability to suppress inflammatory pathways, making it relevant for conditions like arthritis or inflammatory bowel diseases .

GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) receptors play a crucial role in neurotransmission. Some indole compounds, including Ethyl 1-methyl-1H-indole-4-carboxylate, may interact with GABA receptors, affecting neuronal excitability and potentially serving as anxiolytics or anticonvulsants .

Synthetic Building Block

Indoles serve as versatile synthetic intermediates. Ethyl 1-methyl-1H-indole-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Researchers can modify its structure to create novel compounds with specific properties .

Safety and Hazards

The safety data sheet for a similar compound, Methyl indole-4-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-methylindole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-6-11-9(10)7-8-13(11)2/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYUHUDANJNARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CN(C2=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-1H-indole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2822691.png)

![Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B2822692.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2822693.png)

![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)octahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2822694.png)